molecular formula C16H21N3OS B5762102 3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B5762102
M. Wt: 303.4 g/mol
InChI Key: DGSNKSGKVUZDQH-UHFFFAOYSA-N
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Description

3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone intermediate with sulfur or sulfur-containing reagents under appropriate conditions.

    Attachment of the Piperidine Moiety: The final step involves the alkylation of the quinazolinone-thioxo intermediate with 4-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety may enhance its binding affinity to these targets, while the thioxo group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(4-methyl-1-piperidinyl)ethyl]-2-oxo-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with an oxo group instead of a thioxo group.

    3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar structure but with a pyrimidinone core instead of a quinazolinone core.

Uniqueness

3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both the thioxo and piperidine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12-6-8-18(9-7-12)10-11-19-15(20)13-4-2-3-5-14(13)17-16(19)21/h2-5,12H,6-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSNKSGKVUZDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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